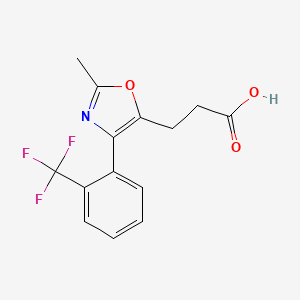
3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid is a heterocyclic compound that contains an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(trifluoromethyl)benzaldehyde with 2-amino-2-methylpropanoic acid in the presence of a dehydrating agent to form the oxazole ring. The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Reduced oxazole compounds.
Substitution: Substituted oxazole derivatives with modified trifluoromethyl groups.
Aplicaciones Científicas De Investigación
3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers
Mecanismo De Acción
The mechanism of action of 3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
5-Oxazolepropanoic acid, 2-methyl-4-phenyl-: Similar structure but lacks the trifluoromethyl group.
5-Oxazolepropanoic acid, 2-methyl-4-[2-(chloromethyl)phenyl]-: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid imparts unique chemical and physical properties, such as increased stability and lipophilicity, which are not observed in its analogs .
Propiedades
Número CAS |
89150-49-2 |
|---|---|
Fórmula molecular |
C14H12F3NO3 |
Peso molecular |
299.24 g/mol |
Nombre IUPAC |
3-[2-methyl-4-[2-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C14H12F3NO3/c1-8-18-13(11(21-8)6-7-12(19)20)9-4-2-3-5-10(9)14(15,16)17/h2-5H,6-7H2,1H3,(H,19,20) |
Clave InChI |
MWDLWLLNJPOVNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
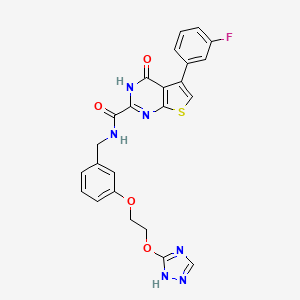

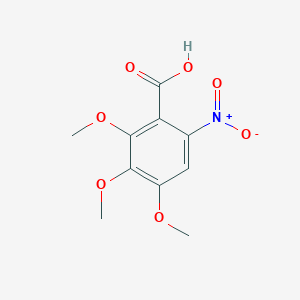

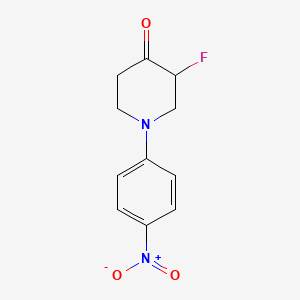

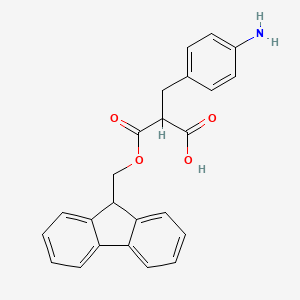





![2-{[(1,2-Thiazol-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8685871.png)

